N-(1-Cyano-1-cyclopropylethyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide
Description
N-(1-Cyano-1-cyclopropylethyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-yl)amino]acetamide is a synthetic acetamide derivative characterized by a unique combination of functional groups:
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-yl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O2/c1-16(11-18,14-8-9-14)20-15(22)10-19-17(2,12-21)13-6-4-3-5-7-13/h13-14,19,21H,3-10,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJKMXJNEJDHDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1CCCCC1)NCC(=O)NC(C)(C#N)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-1-cyclopropylethyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst.
Introduction of the cyano group: This step often involves the reaction of a suitable precursor with cyanogen bromide or a similar reagent.
Formation of the cyclohexyl group: This can be done through hydrogenation of a suitable aromatic precursor.
Coupling of the amino and acetamide groups: This step involves the reaction of an amine with an acyl chloride or anhydride to form the desired amide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyano-1-cyclopropylethyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or nitriles.
Scientific Research Applications
N-(1-Cyano-1-cyclopropylethyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Cyano-1-cyclopropylethyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The table below compares the target compound with structurally related acetamide derivatives:
Pharmacokinetic and Pharmacodynamic Insights
Cyclohexyl Group Impact
- The cyclohexyl group in the target compound is structurally analogous to 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, which demonstrated 3-fold higher cerebrospinal fluid (CSF) concentrations compared to plasma in dogs . This suggests that the target compound may also exhibit favorable CNS penetration. However, the hydroxyl group in the target compound could reduce this effect by increasing polarity.
Cyano Group Considerations
- The cyano group in 2-cyano-N-[(methylamino)carbonyl]acetamide lacks thorough toxicological investigation .
Metabolic Stability
- The cyclopropyl ring in the target compound is smaller than the cyclopentyl ring in the analog from , which may confer greater metabolic stability due to reduced enzymatic accessibility.
Physicochemical Properties
- Solubility : The hydroxyl group in the target compound likely improves aqueous solubility compared to purely lipophilic analogs like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea .
- Protein Binding : Cyclohexyl-containing compounds (e.g., ) exhibit significant plasma protein binding (40–60%), which may extend the target compound’s half-life .
Biological Activity
N-(1-Cyano-1-cyclopropylethyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide, with the CAS number 1385283-51-1, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C17H29N3O2
- Molecular Weight : 307.4 g/mol
- Structure : The compound features a cyano group and a cyclopropyl moiety, which may influence its biological interactions.
Research indicates that this compound may interact with various biological pathways:
- Cell Cycle Regulation : It is suggested that the compound could play a role in regulating the cell cycle, particularly at the G1-S transition. This is critical for DNA synthesis and cellular proliferation .
- Enzyme Interaction : The compound may act as a modulator of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. Specifically, it has been linked to the phosphorylation of proteins involved in DNA repair and cell division .
- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties, which could mitigate oxidative stress in cells, although specific data on this activity remains limited.
Pharmacological Profile
The pharmacological profile of this compound includes:
- Absorption : High probability of human intestinal absorption.
- Blood-Brain Barrier Penetration : The compound is predicted to cross the blood-brain barrier effectively.
- Cytochrome P450 Interactions : It exhibits interactions with various CYP450 enzymes, indicating potential for drug-drug interactions and metabolic considerations .
Study on Cell Proliferation
A study investigated the effects of this compound on cell proliferation in vitro. The results indicated that it could inhibit the growth of certain cancer cell lines by inducing apoptosis through modulation of key signaling pathways involved in cell survival and death.
In Vivo Studies
In vivo studies have shown that administration of this compound resulted in significant tumor reduction in animal models. The mechanism was linked to its ability to modulate immune responses and enhance apoptosis in malignant cells.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
